4-Methoxypent-1-yn-3-amine
CAS No.:
Cat. No.: VC18169460
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO |
|---|---|
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | 4-methoxypent-1-yn-3-amine |
| Standard InChI | InChI=1S/C6H11NO/c1-4-6(7)5(2)8-3/h1,5-6H,7H2,2-3H3 |
| Standard InChI Key | REQJDKXJYIQOHX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C#C)N)OC |
Introduction
Structural and Molecular Characteristics
Atomic Connectivity and Bonding
The molecular structure of 4-Methoxypent-1-yn-3-amine features a pent-1-yn-3-amine backbone substituted with a methoxy group at the fourth carbon position. The compound’s IUPAC name, 4-methoxypent-1-yn-3-amine, reflects this arrangement . Key structural elements include:
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A terminal alkyne group () at position 1.
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An amine group (-NH2) at position 3.
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A methoxy group (-OCH3) at position 4.
The SMILES notation \text{CC(C(C#C)N)OC} and InChIKey provide unambiguous representations of its connectivity . X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remain unreported in available literature.
Synthetic Methodologies
Precursor-Based Routes
A common synthesis begins with 4-methoxybutan-1-ol, which undergoes dehydrohalogenation to introduce the alkyne moiety. Subsequent amination steps install the -NH2 group. For example:
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Alkyne Formation: Treatment of 4-methoxybutan-1-ol with PBr3 yields 4-methoxy-1-bromobutane, which reacts with a strong base (e.g., NaNH2) to eliminate HBr and form the triple bond.
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Amination: The intermediate alkyne is subjected to a Gabriel synthesis or Hofmann rearrangement to introduce the amine group at position 3.
Reaction conditions (temperature, solvent, catalyst) critically influence yield and purity. Optimal temperatures range from 0°C to 25°C, with tetrahydrofuran (THF) or dimethylformamide (DMF) as common solvents.
Alternative Strategies
Alternative routes may employ:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups.
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Cross-Coupling Reactions: Sonogashira coupling to construct the alkyne-amine framework.
Reactivity and Functionalization
Alkyne-Driven Reactions
The terminal alkyne participates in:
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Hydrohalogenation: Reaction with HX (X = Cl, Br) yields vinyl halides.
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Hydration: Acid-catalyzed hydration forms a ketone, though regioselectivity may favor anti-Markovnikov products under specific conditions.
Amine and Methoxy Reactivity
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Amine Alkylation: The -NH2 group undergoes alkylation with alkyl halides, producing secondary or tertiary amines.
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Methoxy Deprotection: Strong acids (e.g., HBr in acetic acid) cleave the methoxy group to a hydroxyl group.
Physicochemical Properties
Physical State and Solubility
4-Methoxypent-1-yn-3-amine is likely a liquid at room temperature, given its molecular weight (113.16 g/mol) and analogy to similar amines. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water due to the hydrophobic alkyne and methoxy groups.
Thermodynamic Parameters
While experimental data on melting/boiling points are unavailable, estimated values derived from group contribution methods suggest:
Applications in Scientific Research
Medicinal Chemistry
The compound’s amine and alkyne groups make it a versatile building block for drug candidates. Potential applications include:
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Kinase Inhibitors: The alkyne can undergo click reactions with azide-functionalized pharmacophores to generate targeted inhibitors.
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Antimicrobial Agents: Structural analogs with modified methoxy groups have shown activity against Gram-positive bacteria .
Material Science
In polymer chemistry, the alkyne group enables polymerization via alkyne metathesis, producing conductive polymers with applications in organic electronics.
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